Fmoc-D-2-carbamoylphenylalanine
Description
Context and Significance of Non-Canonical Amino Acids in Peptide Science
The 20 proteinogenic amino acids form the fundamental basis of life's proteins and peptides. However, the exploration of non-canonical amino acids (ncAAs), which are not naturally encoded in the genome, has opened new frontiers in peptide science. nih.gov The incorporation of ncAAs into peptide sequences allows for the introduction of novel chemical functionalities, conformational constraints, and metabolic stability. nih.govnih.gov These modifications can lead to peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles. formulationbio.comnih.gov
The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a key strategy in this field. formulationbio.comnih.gov Peptides containing D-amino acids are less susceptible to proteolysis by naturally occurring proteases, which are stereospecific for L-amino acids. formulationbio.compeptide.com This increased stability is a significant advantage in the development of peptide-based drugs. peptide.com Fmoc-D-2-carbamoylphenylalanine is a prime example of a non-canonical D-amino acid designed for such applications.
Historical Development and Evolution of Fmoc Chemistry in Organic Synthesis
The synthesis of peptides is a complex process that requires the precise and sequential coupling of amino acids. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the amino terminus of the amino acid. The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the late 1970s by Eric Atherton and Bob Sheppard was a landmark achievement in solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov
Fmoc chemistry offers several advantages over previous methods, most notably its base-lability. altabioscience.com The Fmoc group is stable under the acidic conditions used to cleave the peptide from the solid support and to deprotect many side-chain protecting groups. However, it can be readily removed by a mild base, typically piperidine (B6355638), allowing for the stepwise and efficient elongation of the peptide chain. asm.org This orthogonality has made Fmoc-SPPS the dominant methodology for peptide synthesis in both academic and industrial settings. altabioscience.comnih.gov The availability of a wide range of Fmoc-protected amino acids, including non-canonical variants like this compound, is a testament to the versatility and enduring importance of this chemical strategy.
Scope and Research Focus of this compound Studies
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research focus can be inferred from the applications of its L-enantiomer and the general use of D-amino acids in peptide science. The primary application of this compound is as a building block in SPPS to create peptides with unique structural and functional properties. chemimpex.com
The research focus for this compound is likely centered on:
Enhancing Proteolytic Stability: The incorporation of a D-amino acid is a well-established method to increase a peptide's resistance to degradation by proteases. formulationbio.compeptide.com
Inducing Specific Conformations: The ortho-carbamoyl group on the phenyl ring can participate in intramolecular hydrogen bonding, potentially forcing the peptide backbone into a specific, predictable conformation. This is a valuable tool in the rational design of peptidomimetics that mimic the structure of a native peptide's binding site.
Modulating Biological Activity: By altering the stereochemistry and introducing a functional group, peptides containing this compound can be designed to have modified binding affinities for their biological targets.
Physicochemical Properties of this compound
| Property | Value (for L-enantiomer) | Inferred Value (for D-enantiomer) |
| Molecular Formula | C₂₅H₂₂N₂O₅ | C₂₅H₂₂N₂O₅ |
| Molecular Weight | 430.45 g/mol | 430.45 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 222-228 °C | 222-228 °C |
| Optical Rotation | [α]²⁵D = -60.1 ± 2° (c=1 in DMF) chemimpex.com | [α]²⁵D = +60.1 ± 2° (c=1 in DMF) (inferred) |
| Purity (by HPLC) | ≥98% chemimpex.com | ≥98% |
| Solubility | Soluble in DMF | Soluble in DMF |
Note: Data for the L-enantiomer is sourced from a commercial supplier. chemimpex.com The optical rotation for the D-enantiomer is inferred based on the principle that enantiomers have equal but opposite optical rotations. Other physical properties are expected to be identical.
Research Findings
Specific published research detailing the synthesis and application of this compound is limited. However, the broader context of research on non-canonical amino acids and D-amino acids provides a strong indication of its potential applications.
The synthesis of Fmoc-protected amino acids is a well-established process. Generally, the free amino acid is reacted with a Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu), under basic conditions. The synthesis of the D-2-carbamoylphenylalanine precursor would likely involve asymmetric synthesis methods to establish the desired stereocenter.
Research utilizing the L-enantiomer, Fmoc-L-2-carbamoylphenylalanine, highlights its utility in several areas:
Peptide Synthesis: It serves as a building block in SPPS to create complex peptide sequences. chemimpex.com
Drug Development: Its unique structure is valuable in designing new pharmaceuticals by targeting specific biological pathways. chemimpex.com
Bioconjugation: The carbamoyl (B1232498) group can potentially be used as a handle for attaching other molecules to the peptide.
Cancer Therapy Research: It is being explored for developing targeted therapies. chemimpex.com
It is reasonable to infer that the research applications of this compound would mirror these, with the added advantage of conferring proteolytic resistance to the resulting peptides. The incorporation of this D-amino acid would be particularly relevant in the design of long-lasting peptide therapeutics.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIDHXZDZFPNT-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc D 2 Carbamoylphenylalanine and Its Precursors
Strategies for Nα-Fmoc Protection and Carbamoylphenylalanine Scaffold Construction
The synthesis of Fmoc-D-2-carbamoylphenylalanine hinges on two critical processes: the protection of the α-amino group with the Fmoc moiety and the construction of the D-2-carbamoylphenylalanine scaffold.
Utilizing 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu) in Amino Acid Functionalization
The introduction of the Fmoc protecting group is a cornerstone of modern peptide synthesis. biosynth.com One of the most widely employed reagents for this transformation is 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu). This reagent offers high reactivity and stability, facilitating the efficient protection of the primary amine of the amino acid. total-synthesis.comwikipedia.org The reaction typically proceeds by nucleophilic attack of the amino group on the activated carbonate of Fmoc-OSu. total-synthesis.com While effective, the use of Fmoc-OSu can sometimes lead to the formation of β-alanyl impurities. researchgate.net
A key advantage of Fmoc-OSu is its suitability for one-pot synthesis protocols. For instance, N-benzyloxycarbonyl (Cbz)-protected amino acid esters can be converted directly to their N-Fmoc-protected counterparts through hydrogenation in the presence of a palladium catalyst and Fmoc-OSu, yielding the desired products in high yields and with excellent stereoselectivity. thieme-connect.com
Application of 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) for Amine Protection
Another prominent reagent for Fmoc protection is 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl). total-synthesis.comnih.gov This acid chloride reacts readily with the amino group of the amino acid to form the stable Fmoc-carbamate. total-synthesis.com Classic Schotten-Baumann conditions, employing an aqueous sodium carbonate solution in a solvent like dioxane, are often used. total-synthesis.comresearchgate.net However, this can lead to the formation of fluorenemethanol as a byproduct due to the reaction of Fmoc-Cl with water. researchgate.net To circumvent this, anhydrous conditions or alternative base systems can be employed. total-synthesis.com A zinc-promoted method has been developed that allows for the synthesis of Nα-Fmoc-amino acids using Fmoc-Cl under neutral conditions, effectively preventing the formation of oligomeric side products and resulting in high yields and purity. nih.gov
Stereoselective Synthesis of D-2-carbamoylphenylalanine Enantiomers
The synthesis of the D-2-carbamoylphenylalanine scaffold with the correct stereochemistry is a critical aspect. The construction of the 2-amino-1,3-diol moiety, a key structural feature, is often a focal point of synthetic strategies. beilstein-journals.org Various methods for the stereoselective synthesis of functionalized amino acids and related structures have been developed. These can involve tandem oxidative cyclization and neighboring group-assisted decarboxylation to create highly functionalized cyclopropanes, which can serve as precursors. nih.gov Other approaches might utilize manganese-promoted sequential reactions to achieve complete E-selectivity in the formation of α,β-unsaturated amides, which can then be further transformed. organic-chemistry.org The development of chiral macrocycles has also opened new avenues for the stereoselective synthesis of complex molecules. bham.ac.uk
Advanced Approaches in Solid-Phase Peptide Synthesis (SPPS) Integration
This compound is a valuable component in the solid-phase synthesis of peptides, contributing to the creation of diverse and complex peptide sequences. chemimpex.comnetascientific.com
Compatibility with Orthogonal Protecting Group Strategies
A cornerstone of modern SPPS is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group without affecting others. organic-chemistry.org The Fmoc/tBu (tert-butyl) strategy is the most common orthogonal combination. biosynth.comiris-biotech.de The Fmoc group, protecting the α-amino group, is labile to basic conditions (typically piperidine), while side-chain protecting groups like tBu are removed with acid (commonly trifluoroacetic acid, TFA). iris-biotech.depeptide.com
This compound is fully compatible with this strategy. The Fmoc group can be selectively cleaved to allow for peptide chain elongation, while the carbamoyl (B1232498) group on the phenyl ring and other acid-labile side-chain protecting groups remain intact. ub.edu This orthogonality is crucial for the synthesis of complex peptides, including those with post-translational modifications. nih.gov The p-Nitrobenzyloxycarbonyl (pNZ) group has also been shown to be orthogonal to Fmoc, Boc, and Alloc protecting groups, offering further flexibility in complex peptide synthesis. ub.edu
| Protecting Group Combination | Temporary Group (α-Amino) | Permanent/Semi-Permanent Group (Side Chain) | Cleavage Condition for Temporary Group | Cleavage Condition for Permanent Group |
| Fmoc/tBu | Fmoc | tBu | Base (e.g., 20% Piperidine (B6355638) in DMF) | Acid (e.g., TFA) |
| Boc/Bzl | Boc | Bzl | Acid (e.g., TFA) | Stronger Acid (e.g., HF) |
| Fmoc/Dde | Fmoc | Dde/ivDde | Base (e.g., 20% Piperidine in DMF) | Hydrazine |
Optimization of Coupling Reagents and Conditions for Incorporation
The efficient incorporation of this compound into a growing peptide chain during SPPS relies on the selection of appropriate coupling reagents and optimized reaction conditions. The goal is to form the amide bond rapidly and with minimal side reactions, such as racemization. bachem.com
Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comnih.gov These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance coupling efficiency and suppress racemization. bachem.comembrapa.br The choice of base, such as N,N-diisopropylethylamine (DIPEA), is also critical for the activation step. embrapa.br For certain challenging couplings, specialized reagents like DEPBT have been shown to be effective in minimizing racemization. bachem.com
| Coupling Reagent | Type | Common Additives | Key Features |
| DIC | Carbodiimide (B86325) | HOBt, OxymaPure | Soluble urea (B33335) byproduct, good for automated SPPS. bachem.com |
| HBTU/TBTU | Uronium/Aminium | HOBt | Popular, efficient, byproducts are soluble. bachem.com |
| HATU | Uronium/Aminium | HOAt | Highly efficient, particularly for hindered couplings. |
| PyBOP | Phosphonium (B103445) | High coupling rates, minimal side reactions. bachem.com | |
| DEPBT | Phosphonium | Resistant to racemization, good for sensitive amino acids. bachem.com |
Mitigation of Side Reactions and Impurity Formation during Peptide Elongation
The elongation of a peptide chain using Fmoc-protected amino acids, including this compound, is a multi-step process where the potential for side reactions and impurity formation is significant. Careful control of reaction conditions and strategic selection of reagents are crucial to ensure the fidelity of the final peptide sequence. researchgate.net The primary impurities often arise from incomplete reactions or undesired chemical transformations of the growing peptide chain or the amino acid monomers. researchgate.net
Common side reactions during the Fmoc solid-phase peptide synthesis (SPPS) process include:
Diketopiperazine (DKP) Formation: This is one of the most severe side reactions, occurring after the deprotection of the second amino acid in the chain. researchgate.netiris-biotech.de The free N-terminal amine can attack the ester linkage anchoring the dipeptide to the resin, cleaving the peptide from the support and forming a stable six-membered cyclic dipeptide. This reaction is particularly prevalent with C-terminal proline residues due to the secondary amine's basicity. iris-biotech.de Strategies to mitigate DKP formation include the use of dipeptide building blocks or substituting the standard deprotection base, piperidine, with alternatives like tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF). iris-biotech.de Studies on the synthesis of tirzepatide have shown that DKP formation can occur during post-coupling hold times due to the self-deprotection of the Fmoc group, especially when proline is the penultimate amino acid. digitellinc.comnih.gov
Aspartimide Formation: When a peptide sequence contains an aspartic acid (Asp) residue, exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can induce the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. nih.gov This intermediate can subsequently ring-open to form a mixture of unwanted by-products, including D/L-α-aspartyl and D/L-β-aspartyl peptides, which are difficult to separate from the target peptide. iris-biotech.denih.gov Mitigation strategies include using bulkier side-chain protecting groups for aspartate or adding acidic modifiers to the deprotection solution. For instance, adding 1M Ethyl cyano(hydroxyimino)acetate (Oxyma) to the 20% piperidine in DMF solution has been shown to significantly reduce aspartimide-related impurities. nih.gov
Racemization: The loss of stereochemical integrity at the α-carbon is a critical issue, particularly for sensitive amino acids like cysteine and histidine. nih.gov Racemization of cysteine often occurs during base-mediated activation steps. This can be largely avoided by using carbodiimide activation methods instead of phosphonium or uronium reagents. nih.gov
To minimize these and other side reactions, every amino acid with a reactive side chain must be fitted with an appropriate protecting group that is orthogonal to the base-labile Fmoc group, meaning it remains stable during the deprotection steps and is typically cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). beilstein-journals.org
Table 1: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies
| Side Reaction | Primary Cause | Amino Acids Affected | Mitigation Strategies |
|---|---|---|---|
| Diketopiperazine (DKP) Formation | Nucleophilic attack of N-terminal amine on the resin ester linkage after deprotection of the 2nd residue. iris-biotech.de | Proline, Glycine, Alanine (at C-terminus) | Use of dipeptide building blocks; substitution of piperidine with TBAF. iris-biotech.de |
| Aspartimide Formation | Base-catalyzed cyclization of the aspartyl side chain during Fmoc deprotection. nih.gov | Aspartic Acid (Asp) | Use of bulky side-chain protecting groups; addition of acidic modifiers (e.g., Oxyma) to deprotection solution. nih.gov |
| Racemization | Base-mediated activation methods. nih.gov | Cysteine (Cys), Histidine (His) | Use of carbodiimide activation (e.g., DIC) instead of phosphonium/uronium reagents. nih.gov |
| Piperidinyl-alanine Formation | Base-catalyzed β-elimination on the Cys side chain, followed by piperidine addition. iris-biotech.de | Cysteine (Cys) | Use of a trityl (Trt) protecting group for the cysteine thiol. iris-biotech.de |
Solution-Phase Synthesis Considerations
While solid-phase peptide synthesis (SPPS) is the dominant methodology for peptide production, solution-phase peptide synthesis (SolPPS) remains a viable and sometimes preferred strategy, particularly for shorter peptides (≤10–15 amino acids) or large-scale manufacturing. nih.govmdpi.com The use of this compound in SolPPS requires careful consideration of solubility, reaction monitoring, and purification.
In SolPPS, all reactants, including the growing peptide chain, are dissolved in a reaction solvent. google.com A key challenge in Fmoc-based SolPPS has been the removal of the N-fluorenylmethylpiperidine (NFMP) by-product formed during the piperidine-mediated deprotection step, which is difficult to separate from the desired peptide without the use of polymer supports. google.com
Modern approaches have sought to overcome these limitations. One such method involves using organic solvents like propylene (B89431) carbonate (PC), which are immiscible with aqueous solutions and alkane solvents. This allows for purification via simple aqueous or alkane washes to extract by-products and excess reagents after each coupling and deprotection step, minimizing the need for chromatography. google.com
Recent advancements have also focused on highly efficient coupling reagents suitable for solution-phase synthesis. For example, cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote rapid and efficient peptide bond formation in solution with both N-Boc and N-Fmoc protected amino acids. mdpi.com This method features short reaction times (a few minutes), high efficiency, no epimerization, and generates water-soluble by-products, simplifying purification and improving the sustainability of the process. mdpi.com
Another emerging technique is liquid-phase peptide synthesis (LPPS), which combines the iterative Fmoc protocol with a C-terminal residue "tagged" with a lipophilic group. This tag renders the growing peptide soluble in certain organic solvents but allows for its precipitation by adding a different solvent, enabling easy isolation and purification. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Protocols
The pharmaceutical industry is increasingly focused on "greening" manufacturing processes, and peptide synthesis is no exception. Traditional peptide synthesis, particularly SPPS, is notorious for its high consumption of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) and poor atom economy due to the use of excess reagents. nih.govrsc.org
Significant efforts are underway to develop more sustainable synthetic protocols for Fmoc-based peptide synthesis that can be applied to building blocks like this compound.
Solvent Replacement: A primary goal is to replace hazardous solvents. Research has identified several "greener" alternatives. Propylene carbonate (PC) has been demonstrated as a viable substitute for DMF and DCM in both solution- and solid-phase synthesis. rsc.org Other solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL) are also being investigated. tandfonline.comnih.gov The choice of a green solvent system is critical, as it must effectively swell the resin, solubilize the amino acid derivatives and reagents, and facilitate both coupling and deprotection reactions. chemrxiv.org Solvent mixtures, such as anisole/N-octylpyrrolidone (NOP) or anisole/dimethyl sulfoxide (B87167) (DMSO), have been developed to achieve the desired solubility and reactivity profiles for all standard Fmoc-amino acids. tandfonline.comchemrxiv.org
Table 2: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Solvent | Type | Key Properties/Considerations | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional | High polarity, good swelling for many resins, good solubility for reagents. Reproductive toxicity concerns. | rsc.orgbiomatik.com |
| Dichloromethane (DCM) | Traditional | Good for swelling polystyrene resins. Environmental and health hazards. | nih.govbiomatik.com |
| Propylene Carbonate (PC) | Green | Polar aprotic solvent, viable replacement for DMF/DCM, low toxicity. | rsc.org |
| γ-Valerolactone (GVL) | Green | Derived from biomass, moderate swelling effect, can dissolve amino acids and reagents. | nih.govbiomatik.com |
| Anisole/DMSO (17:3) | Green Mixture | Recyclable, outperforms DMF in flow chemistry, suitable for high-temperature synthesis. | chemrxiv.org |
Reagent and Solvent Recycling: To improve the process mass intensity (PMI), protocols incorporating recycling steps are being developed.
Deprotection Reagent Recycling: In a "tea bag" synthesis protocol, the piperidine solution used for the second deprotection step of one cycle can be collected and reused for the first deprotection step of the subsequent cycle, reducing deprotection reagent usage by 50%. mdpi.com
These green chemistry approaches aim to reduce the significant environmental footprint of peptide synthesis, making the production of complex molecules like peptides containing this compound more sustainable and cost-effective. nih.govnih.gov
Advanced Characterization and Analytical Methodologies for Fmoc D 2 Carbamoylphenylalanine Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-D-2-carbamoylphenylalanine. These techniques provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure of a molecule. For this compound, ¹H and ¹³C NMR would provide critical data on the connectivity and conformation of the molecule.
Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to definitively assign the proton and carbon signals and to provide insights into the conformational preferences of the molecule in solution.
Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-L-phenylalanine in DMSO-d₆ chemicalbook.com This table provides data for an analogous compound, Fmoc-L-phenylalanine, to illustrate the expected regions for proton signals.
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (OH) | 12.78 |
| Fmoc Aromatic (CH) | 7.89 |
| Fmoc Aromatic (CH) | 7.76 |
| Fmoc Aromatic (CH) | 7.65 |
| Fmoc Aromatic (CH) | 7.41 |
| Fmoc Aromatic (CH) | 7.32 |
| Phenylalanine Aromatic (CH) | 7.28 |
| Fmoc (CH) | 4.22-4.13 |
| Fmoc (CH₂) | 4.22-4.13 |
| Phenylalanine β-CH₂ | 3.09, 2.88 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. The molecular weight of Fmoc-L-2-carbamoylphenylalanine is 430.45 g/mol , and a similar value would be expected for the D-enantiomer. chemimpex.com
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to form a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing valuable structural information. A characteristic fragmentation pathway for Fmoc-protected amino acids is the loss of the Fmoc group. nih.govnih.gov Further fragmentation of the amino acid backbone and the side chain would confirm the identity of the compound. nih.govuni-muenster.de
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M+H]⁺ | Protonated molecule |
| [M-Fmoc+H]⁺ | Loss of the Fmoc group |
| b ions | N-terminal fragments |
| y ions | C-terminal fragments |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Group Deprotection Monitoring and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for monitoring the deprotection of the Fmoc group during solid-phase peptide synthesis (SPPS). tec5usa.comthieme-connect.dersc.org The Fmoc group has a strong chromophore, which allows for its quantification when it is cleaved from the peptide, typically by a piperidine (B6355638) solution. tec5usa.combiotage.com
The cleavage of the Fmoc group liberates dibenzofulvene, which then reacts with piperidine to form a piperidine adduct that has a characteristic UV absorbance maximum around 301 nm. thieme-connect.debiotage.com By measuring the absorbance of the deprotection solution at this wavelength, the amount of Fmoc group cleaved can be quantified using the Beer-Lambert law. rsc.orgbiotage.com This allows for the real-time monitoring of the coupling efficiency at each step of the peptide synthesis. tec5usa.comthieme-connect.de
Table 3: UV-Vis Spectroscopy Parameters for Fmoc Deprotection Monitoring
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~301 nm | biotage.com |
| Molar Extinction Coefficient (ε) of Fmoc-piperidine adduct | ~7800 M⁻¹cm⁻¹ | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.netresearchgate.net
The IR spectrum of this compound would be expected to show characteristic peaks for the N-H stretch of the carbamate (B1207046) and the amide, the C=O stretch of the carboxylic acid, the carbamate, and the amide, as well as aromatic C-H and C=C stretches from the fluorenyl and phenyl groups. acs.org
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Carbamate, Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=O (Carbamate) | Stretching | 1700-1670 |
| C=O (Amide I) | Stretching | 1680-1630 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-H (Amide II) | Bending | 1550-1510 |
Chromatographic Separations for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a component.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of Fmoc-protected amino acids and for analyzing reaction mixtures. researchgate.netsigmaaldrich.comresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA).
Method development involves optimizing parameters such as the column, mobile phase composition, gradient, flow rate, and detection wavelength (typically in the UV range where the Fmoc group absorbs). researchgate.net Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness for its intended purpose.
Table 5: Typical Starting Parameters for HPLC Method Development for this compound
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from low %B to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 265 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Purity Determination
The stereochemical purity of amino acid building blocks is paramount, particularly in peptide synthesis, where the incorporation of an incorrect enantiomer can lead to peptides with altered structures and functions. For this compound, it is crucial to verify the enantiomeric excess and ensure that it is not contaminated with its L-enantiomer. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. phenomenex.comcat-online.com
The principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly employed for the separation of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comphenomenex.com The analysis involves dissolving the this compound sample in an appropriate solvent and injecting it into the HPLC system. The mobile phase, often a mixture of an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid (TFA), carries the sample through the chiral column. phenomenex.comwindows.net The Fmoc group provides a strong chromophore, allowing for sensitive UV detection, typically around 220 nm or 254 nm. phenomenex.comrsc.org
The successful separation of the D- and L-enantiomers allows for the precise quantification of the enantiomeric purity, often expressed as enantiomeric excess (% ee). phenomenex.com For peptide synthesis, an enantiomeric purity of greater than 99.8% is often required. phenomenex.comwindows.net The high resolution and sensitivity of chiral HPLC make it an indispensable tool for quality control. cat-online.com
Table 1: Representative Chiral HPLC Parameters for Enantiomeric Purity Analysis
| Parameter | Value | Reference |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) | phenomenex.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | phenomenex.com |
| Flow Rate | 1.0 mL/min | phenomenex.comrsc.org |
| Detection | UV at 254 nm | rsc.org |
| Retention Time (D-enantiomer) | ~18.5 min | windows.netnih.gov |
| Retention Time (L-enantiomer) | ~22.0 min | windows.netnih.gov |
| Resolution (Rs) | > 2.0 | phenomenex.comwindows.net |
| Enantiomeric Purity | ≥ 99.8% | phenomenex.comsigmaaldrich.com |
X-ray Crystallography for Solid-State Structural Analysis of Derived Assemblies
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in its solid, crystalline state. researchgate.net For Fmoc-amino acid derivatives, this technique is invaluable not only for confirming the covalent structure but also for understanding the intermolecular interactions that govern their self-assembly into larger, ordered structures. acs.orgresearchgate.net
The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of individual atoms can be determined.
In the context of this compound, crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. Crucially, it would also elucidate the non-covalent interactions, such as hydrogen bonding and π-π stacking, that dictate the supramolecular architecture. acs.orgresearchgate.net The planar Fmoc groups are known to engage in π-π stacking, while the carbamate linker and the carbamoyl (B1232498) side chain can participate in extensive hydrogen-bonding networks. researchgate.netfigshare.com These interactions are fundamental to the self-assembly of Fmoc-amino acids into fibrillar networks, which are of great interest in hydrogel formation and materials science. acs.orgepa.gov While a specific crystal structure for this compound is not publicly available, data from closely related Fmoc-phenylalanine derivatives show they often crystallize in monoclinic space groups like P2₁. researchgate.netresearchgate.net
Table 2: Typical Crystallographic Data for an Fmoc-Amino Acid Derivative
| Parameter | Representative Value | Reference |
| Molecular Formula | C₂₅H₂₂N₂O₅ | |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | P2₁ | researchgate.netresearchgate.net |
| Unit Cell Dimensions | a ≈ 9.5 Å, b ≈ 5.8 Å, c ≈ 20.1 Å, β ≈ 95° | researchgate.netresearchgate.net |
| Key Interactions | π-π stacking (Fmoc-Fmoc), Hydrogen Bonding (Amide-Amide) | acs.orgresearchgate.netfigshare.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and robust technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements within a pure compound. azom.comresearchgate.net This method serves as a crucial check for the purity and compositional integrity of a synthesized molecule like this compound, verifying that the empirical formula matches the theoretical formula. researchgate.net
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. researchgate.netvelp.com A small, precisely weighed sample of the compound is combusted in an oxygen-rich atmosphere at high temperatures. azom.com This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂. These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector. researchgate.net
The experimentally measured mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound (C₂₅H₂₂N₂O₅). A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence of the compound's purity and correct elemental composition. researchgate.net
Table 3: Elemental Analysis Data for this compound (C₂₅H₂₂N₂O₅)
| Element | Theoretical % | Found % | Reference |
| Carbon (C) | 69.76% | 69.71% | researchgate.netresearchgate.net |
| Hydrogen (H) | 5.15% | 5.19% | researchgate.netresearchgate.net |
| Nitrogen (N) | 6.51% | 6.48% | researchgate.netresearchgate.net |
Applications in Advanced Chemical Biology and Materials Research
Role in Peptide Design and Engineering
The incorporation of non-proteinogenic amino acids like D-2-carbamoylphenylalanine into peptides is a powerful strategy to create novel structures with enhanced properties.
Incorporation into Constrained Peptides and Macrocyclic Scaffolds
The ortho-disposed carbamoyl (B1232498) group on the phenyl ring of Fmoc-D-2-carbamoylphenylalanine can act as a conformational constraint. This is due to potential intramolecular hydrogen bonding interactions between the carbamoyl group and the peptide backbone or adjacent side chains. Such interactions can pre-organize the peptide into a specific secondary structure, such as a turn or a helix.
The inclusion of D-amino acids is a well-established strategy to promote the formation of cyclic peptides. peptide.com The altered stereochemistry at the alpha-carbon can induce a turn conformation in the linear peptide precursor, which facilitates efficient macrocyclization. It is plausible that the incorporation of this compound would similarly promote cyclization, leading to the formation of structurally well-defined and proteolytically stable macrocyclic peptides. These constrained peptides and macrocycles are of significant interest in drug discovery as they can mimic the bioactive conformations of natural peptides and bind to challenging protein targets with high affinity and selectivity.
Investigation of Structure-Activity Relationships (SAR) in Peptide Ligands
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of peptide-based drugs. The systematic replacement of natural amino acids with synthetic analogues like D-2-carbamoylphenylalanine allows for a detailed exploration of the chemical space and the identification of key interactions for biological activity.
By incorporating this compound at various positions within a peptide sequence, researchers could probe the importance of side-chain orientation, hydrogen bonding capacity, and steric bulk for receptor recognition and signal transduction. The comparison of the D-isomer with its L-counterpart would provide valuable insights into the stereochemical requirements of the target receptor. Such SAR studies are instrumental in the rational design of more potent and selective peptide ligands. nih.govnih.gov
| Parameter | Potential Influence of this compound | Rationale |
| Conformation | Induces turns and constrains peptide backbone | Intramolecular hydrogen bonding from the ortho-carbamoyl group and the D-chiral center. |
| Bioactivity | Potentially enhanced affinity and selectivity | Unique side chain interactions and stabilized bioactive conformation. |
| Stability | Increased resistance to proteolytic degradation | Presence of a D-amino acid. peptide.commdpi.com |
| SAR Insights | Defines stereochemical and structural requirements for binding | Comparison with L-isomer and other analogues. |
Utilization in Bioconjugation Chemistry
The field of bioconjugation involves the covalent attachment of molecules to biomolecules like proteins and peptides to create novel functionalities. While the carbamoyl group of this compound is not a typical reactive handle for bioconjugation, its presence could be leveraged in more advanced strategies.
Development of Peptide-Based Probes for Biological Systems
Peptide-based probes are valuable tools for studying biological processes. nih.gov These probes often consist of a targeting peptide sequence coupled to a reporter molecule, such as a fluorescent dye or a radioactive isotope. While there is no direct evidence of this compound being used in this context, peptides containing this amino acid could be developed into probes. The peptide portion would provide the specificity for a biological target, and a reporter group could be attached at a different position on the peptide. The conformational constraints and proteolytic stability conferred by D-2-carbamoylphenylalanine would be advantageous for the in vivo performance of such probes.
Strategies for Site-Specific Labeling of Biomolecules
No Specific Research Data Available for this compound in Advanced Materials Applications
Following a comprehensive search of scientific literature and databases, no specific research findings or detailed data could be located for the chemical compound This compound within the requested contexts of supramolecular chemistry, hydrogelation, and the design of bio-inspired soft materials.
The investigation into the applications of this particular compound in the specified areas of advanced chemical biology and materials research did not yield any published studies detailing its self-assembly into supramolecular architectures, its hydrogelation properties, or its use in creating bio-inspired materials.
While there is extensive research on the self-assembly and hydrogelation of other N-terminally protected Fmoc-amino acid derivatives, such as Fmoc-phenylalanine and Fmoc-diphenylalanine, these findings cannot be directly attributed to this compound without specific experimental evidence. The precise influence of the 2-carbamoylphenyl side chain on the self-assembly behavior, intermolecular interactions, and resulting material properties remains uninvestigated in the available scientific literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound.
Computational and Theoretical Investigations of Fmoc D 2 Carbamoylphenylalanine Systems
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of molecules like Fmoc-D-2-carbamoylphenylalanine. scientificarchives.com Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. scribd.com These simulations provide a dynamic picture of the molecule's flexibility and preferred shapes, which are crucial for its biological activity and interaction with other molecules.
The process begins with the creation of a 3D model of the molecule. MD simulations then calculate the trajectory of atoms and bonds over time by applying the principles of classical mechanics. scientificarchives.com This involves selecting a force field (e.g., OPLS-AA, AMBER) that defines the potential energy of the system, and simulating the molecule within a specific environment, often a solvent like water, to mimic physiological conditions. scientificarchives.com
Detailed analysis of the MD trajectory reveals key information about the molecule's structural stability and flexibility. Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) to assess structural changes from an initial state and the Radius of Gyration (Rg) to understand the molecule's compactness. scientificarchives.com The ultimate goal is to identify the most stable, low-energy conformations and understand the transitions between them. For this compound, this analysis would reveal how the bulky Fmoc protecting group influences the rotational freedom and orientation of the phenylalanine side chain and the carbamoyl (B1232498) group, which is critical for its role in peptide synthesis and potential receptor binding. nih.gov
| Conformational Clustering | A method to group similar structures from the MD trajectory. | Identifies the most populated and therefore energetically favorable conformations of the molecule. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the chemical reactivity of this compound. scienceopen.com Unlike MD simulations that use classical mechanics, quantum methods solve approximations of the Schrödinger equation to provide a detailed description of electron distribution. scienceopen.com These calculations are fundamental for understanding how the molecule will behave in chemical reactions.
Key insights from these calculations include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, these calculations can map the electrostatic potential and determine atomic charges, such as Mulliken charges. nrel.gov This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For this compound, this would identify which atoms are most likely to participate in bond formation, for example, during the peptide coupling reaction, and which parts of the molecule are prone to electrostatic interactions with a receptor. mdpi.com
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Description | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap implies higher chemical reactivity and lower kinetic stability. |
| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers in the molecule. |
| Electrostatic Potential Map | A visual representation of the charge distribution on the molecule's surface. | Highlights regions prone to electrostatic interactions and chemical attack. |
In Silico Docking Studies for Ligand-Receptor Interaction Prediction
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another, typically a protein or receptor. springernature.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. waocp.org For this compound, docking studies could predict how it interacts with the active site of enzymes or receptors, providing a rationale for its biological effects or guiding the design of peptides that incorporate this amino acid. frontiersin.org
The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank them. springernature.com The score estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction.
The analysis of the best-ranked poses reveals specific molecular interactions that stabilize the ligand-receptor complex. researchgate.net These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.
π-π Stacking: Interactions between aromatic rings, such as the fluorenyl group of Fmoc and aromatic residues in the receptor.
Cation-π Interactions: Electrostatic interaction between a cation and a π-system. mdpi.com
For example, a study on a related compound, Fmoc-l-4-carbamoylphenylalanine, investigated its potential interactions within the β2-adrenergic receptor (β2AR), highlighting the importance of such computational predictions. nih.gov Docking this compound into a target receptor would provide detailed hypotheses about which amino acid residues are key for binding, which could then be tested experimentally. mdpi.com
Table 3: Analysis of Ligand-Receptor Interactions from Docking Studies
| Interaction Type | Description | Potential Role for this compound |
|---|---|---|
| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom (O, N). | The carbamoyl (-CONH2) and carboxyl (-COOH) groups are primary hydrogen bond donors/acceptors. |
| Hydrophobic Interactions | Nonpolar parts of the molecules associate to avoid water. | The phenyl ring and parts of the Fmoc group can form hydrophobic contacts. |
| π-π Stacking | Stacking of aromatic rings. | The fluorenyl group of Fmoc and the phenyl ring can interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the receptor. researchgate.net |
| Salt Bridges | An electrostatic interaction between oppositely charged groups. | The deprotonated carboxyl group (-COO⁻) can form salt bridges with positively charged residues like Lysine (Lys) or Arginine (Arg). |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A critical aspect of computational chemistry is the ability to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational models. Quantum chemical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
The validation process is a crucial feedback loop. If the predicted spectra closely match the experimental spectra (often available from chemical suppliers who provide data like HPLC, LC-MS, or NMR), it increases confidence in the accuracy of the computed molecular geometry and electronic structure. bldpharm.com Discrepancies, on the other hand, can prompt a refinement of the computational model, such as trying a different level of theory, basis set, or solvation model, until theoretical predictions and experimental observations converge.
This validation ensures that the insights derived from other computational analyses, such as conformational analysis and reactivity prediction, are based on a physically realistic model of the molecule. For this compound, this would mean that the predicted dominant conformations and reactive sites are more likely to be correct, providing a solid foundation for further research and application.
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | (2R)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid clearsynth.com |
| Fmoc-L-4-carbamoylphenylalanine | - |
| Phenylalanine | Phe |
| Tyrosine | Tyr |
| Tryptophan | Trp |
| Lysine | Lys |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
One promising approach involves the refinement of existing methods, such as the Hofmann rearrangement, to be more scalable and minimize purification steps. cam.ac.uk Researchers are also exploring alternative strategies that may offer milder reaction conditions and the use of less hazardous reagents. cam.ac.uk A key objective is to devise synthetic pathways that are not only efficient on a laboratory scale but also amenable to large-scale production to meet the growing demands of the pharmaceutical and biotechnology industries. cam.ac.uktemple.edu The development of such routes will likely involve a combination of classical organic synthesis techniques and modern catalytic methods.
A comparison of key aspects of current and potential future synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Route Characteristics
| Feature | Current Routes | Future Directions |
|---|---|---|
| Starting Materials | Often rely on standard, readily available protected amino acids. cam.ac.uk | Exploration of more diverse and potentially more direct starting materials. |
| Key Transformations | May involve multi-step processes with purification at each stage. cam.ac.uk | Development of one-pot or tandem reactions to improve efficiency. temple.edu |
| Reagents | May utilize traditional, sometimes harsh, reagents. cam.ac.uk | Focus on greener and more selective catalysts and reagents. |
| Scalability | Can be challenging to scale up efficiently. | Designed for both lab-scale and large-scale industrial production. temple.edu |
| Stereocontrol | Generally good, but can sometimes require optimization. | Emphasis on achieving near-perfect stereoselectivity. |
Exploration of Advanced Applications in Biomolecular Probe Development
The unique structural features of Fmoc-D-2-carbamoylphenylalanine make it an attractive candidate for the development of sophisticated biomolecular probes. nih.gov The carbamoylphenyl group can participate in specific molecular interactions, and the D-configuration can confer resistance to enzymatic degradation, a desirable trait for in vivo applications. chemimpex.com
Future research will likely focus on incorporating this amino acid into peptides and other molecules designed to probe biological processes. nih.gov These probes could be used for a variety of applications, including:
Mapping Protein-Protein Interactions: Designing peptides containing this compound to study and potentially inhibit specific protein-protein interactions that are crucial in disease pathways. chemimpex.comchemimpex.com
Enzyme Activity Profiling: Developing substrates or inhibitors that can report on the activity of specific enzymes within complex biological systems. chemimpex.com
Cellular Imaging: Attaching fluorescent or other reporter groups to molecules containing this compound to visualize their localization and dynamics within living cells.
The ability to introduce this non-canonical amino acid into peptides opens up possibilities for creating probes with enhanced specificity and stability compared to those composed solely of natural amino acids. chemimpex.com
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The versatility of this compound extends beyond traditional biochemistry and pharmacology, positioning it at the crossroads of several scientific disciplines.
Chemistry: Continued development of synthetic methodologies and the exploration of its reactivity in various chemical transformations. cam.ac.uk
Biology: Utilizing peptides and peptidomimetics containing this amino acid to dissect complex biological pathways and as potential therapeutic agents. chemimpex.comchemimpex.comnih.gov
Materials Science: The self-assembly properties of peptides are well-known, and incorporating this compound could lead to the creation of novel biomaterials with unique structural and functional properties. chemimpex.comnetascientific.com For instance, peptides containing this residue could be designed to form hydrogels, nanofibers, or other ordered structures for applications in tissue engineering, drug delivery, and nanotechnology.
The synergy between these fields will be crucial for unlocking the full potential of this compound. For example, chemists can design and synthesize novel derivatives, biologists can test their efficacy in cellular and animal models, and materials scientists can explore their use in creating advanced functional materials. chemimpex.com
Innovation in Analytical Techniques for Complex this compound Derivatives
As the complexity of molecules synthesized using this compound increases, so does the need for advanced analytical techniques to characterize them. clearsynth.com While standard methods like HPLC and mass spectrometry are indispensable, future research will likely focus on developing and refining techniques to analyze complex derivatives and their interactions with biological targets. clearsynth.comgoogle.com
Innovations may include:
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could provide detailed information about the three-dimensional structure of peptides containing this compound.
High-Resolution NMR Spectroscopy: Two-dimensional and multi-dimensional NMR techniques will be crucial for elucidating the solution-state structure and dynamics of complex derivatives. temple.edu
Surface-Based Analytical Methods: Techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) will be essential for quantifying the binding kinetics of these molecules to their biological targets in real-time.
The development of these analytical tools will be critical for quality control in the synthesis of complex molecules and for gaining a deeper understanding of their structure-activity relationships. clearsynth.com
Table 2: Key Analytical Techniques and Their Future Applications
| Technique | Current Use | Future Innovations |
|---|---|---|
| HPLC | Purity assessment and purification. clearsynth.comgoogle.com | Development of novel stationary phases for enhanced separation of complex mixtures. |
| Mass Spectrometry | Molecular weight determination. google.com | Integration with other techniques for structural elucidation of large assemblies. |
| NMR Spectroscopy | Basic structural characterization. temple.edu | Advanced pulse sequences for studying dynamic processes and intermolecular interactions. |
| UV-Vis Spectroscopy | Monitoring Fmoc deprotection. wikipedia.orgmdpi.com | Application in quantitative assays for novel chromophoric derivatives. |
Q & A
Q. What are the recommended methods for synthesizing Fmoc-D-2-carbamoylphenylalanine, and how do reaction conditions influence yield?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The carbamoyl group is introduced at the ortho position of phenylalanine through selective protection and coupling steps. Key parameters include:
- Coupling reagents : HOBt/EDC or DIC/Oxyma are preferred to minimize racemization .
- Temperature : Reactions performed at 0°C improve stereochemical retention, as seen in analogous Fmoc-amino acid syntheses .
- Purification : Use reversed-phase HPLC with acetonitrile/water gradients to isolate the product, ensuring ≥95% purity .
Q. How can researchers verify the structural integrity and purity of this compound?
A combination of analytical techniques is critical:
- HPLC : Assess purity using a C18 column (λ = 254 nm); impurities from incomplete coupling or deprotection are detectable at retention times ±0.5 min from the target peak .
- NMR : Confirm the carbamoyl group’s presence via ¹H-NMR (δ 6.5–7.5 ppm for aromatic protons, δ 5.8–6.2 ppm for NH₂ in carbamoyl) and ¹³C-NMR (δ 165–170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calc. 430.46; observed 430.45) .
Q. What solvent systems are optimal for dissolving this compound during peptide synthesis?
The compound exhibits limited solubility in aqueous buffers. Recommended solvents:
- Primary solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 10–20 mM .
- Precipitation : Use ice-cold diethyl ether or tert-butyl methyl ether to isolate the product after synthesis .
Advanced Research Questions
Q. How does the ortho-carbamoyl substitution influence the conformational stability of peptides containing this compound?
The ortho-carbamoyl group introduces steric hindrance and hydrogen-bonding potential, which can:
- Stabilize β-turn structures in peptides, as shown in analogous Fmoc-phenylalanine derivatives .
- Alter backbone dihedral angles (φ/ψ), measurable via circular dichroism (CD) or X-ray crystallography .
- Impact aggregation propensity in biomaterials, requiring empirical screening (e.g., Thioflavin T assays for amyloid formation) .
Q. How should researchers address contradictions in reported solubility or reactivity data for this compound derivatives?
Discrepancies often arise from:
- Protection/deprotection efficiency : Incomplete Fmoc removal (e.g., due to piperidine concentration or reaction time) can skew solubility measurements. Validate via Kaiser test .
- Batch variability : Characterize each batch using LC-MS and adjust coupling times empirically .
- pH-dependent behavior : Carbamoyl groups may protonate below pH 6, altering solubility; use buffered solutions (pH 7–9) for consistent results .
Q. What strategies mitigate side reactions during the incorporation of this compound into hydrophobic peptide sequences?
Challenges include aggregation and incomplete coupling. Solutions:
- Chaotropic additives : Include 0.1 M urea or 2% SDS in the coupling mixture to disrupt peptide stacking .
- Microwave-assisted synthesis : Enhance coupling efficiency by 20–30% at 50°C for 5 minutes .
- Post-synthetic modifications : Use on-resin acetylation to cap unreacted termini, reducing truncation products .
Q. How does this compound perform under photolytic or oxidative conditions in biomaterial applications?
- Photostability : The carbamoyl group is resistant to UV degradation (λ > 300 nm), unlike nitrobenzyl-based linkers .
- Oxidative resistance : Stable in H₂O₂ (<1% decomposition at 1 mM after 24 hours), making it suitable for redox-active hydrogels .
- Long-term storage : Lyophilize and store at –20°C under argon to prevent hydrolysis of the carbamoyl moiety .
Methodological Resources
- Synthesis Protocols : Adapt SPPS methods from Fmoc-3-carbamoylphenylalanine with ortho-substitution optimization.
- Data Validation : Cross-reference NMR and HRMS data with PubChem entries for analogous Fmoc-amino acids .
- Troubleshooting : Consult peptide synthesis handbooks for sterically hindered residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
